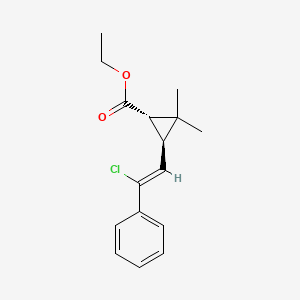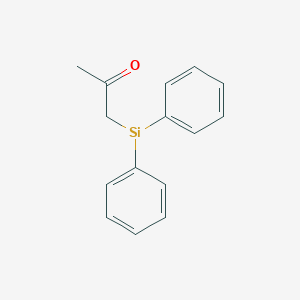
CID 70457780
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diphenylsilyl)propan-2-one is an organosilicon compound characterized by the presence of a silicon atom bonded to two phenyl groups and a propan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(Diphenylsilyl)propan-2-one can be synthesized through several methods. One common approach involves the hydrosilylation of propargyl alcohol with diphenylsilane in the presence of a catalyst. The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods: In an industrial setting, the production of 1-(Diphenylsilyl)propan-2-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalyst and reaction conditions can be optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 1-(Diphenylsilyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1-(Diphenylsilyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism by which 1-(Diphenylsilyl)propan-2-one exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the silicon atom acts as a nucleophile, attacking electrophilic centers in the substrate. The phenyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Molecular Targets and Pathways:
Hydrosilylation: The silicon atom targets carbon-carbon multiple bonds, facilitating their reduction.
Biological Activity: The compound’s derivatives may interact with cellular targets, such as enzymes or receptors, modulating their activity.
相似化合物的比较
1-(Diphenylsilyl)propan-2-one can be compared with other organosilicon compounds, such as:
Diphenylsilane: Similar in structure but lacks the ketone functionality.
Triphenylsilane: Contains three phenyl groups, offering different steric and electronic properties.
Phenylsilane: A simpler compound with only one phenyl group, exhibiting different reactivity.
Uniqueness: 1-(Diphenylsilyl)propan-2-one is unique due to the presence of both silicon and ketone functionalities, allowing it to participate in a diverse range of chemical reactions and applications.
属性
分子式 |
C15H15OSi |
|---|---|
分子量 |
239.36 g/mol |
InChI |
InChI=1S/C15H15OSi/c1-13(16)12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3 |
InChI 键 |
DZECQXGSACJOPX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C[Si](C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


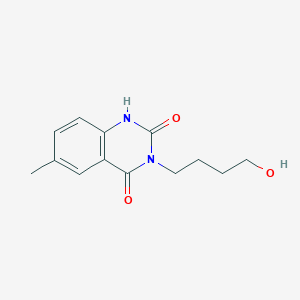
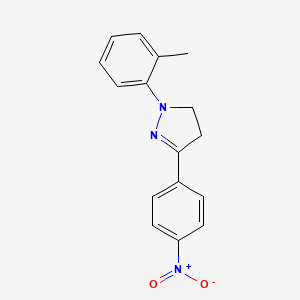
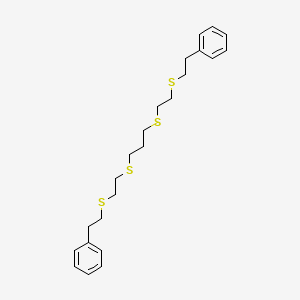
![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
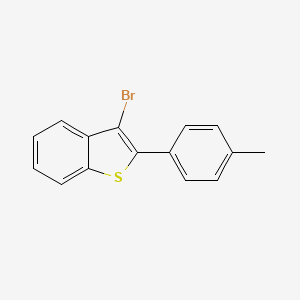
![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)
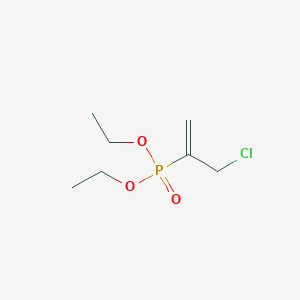
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
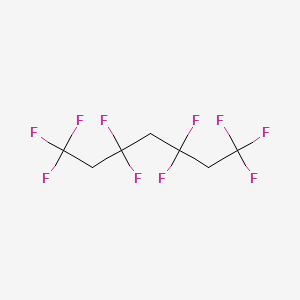
chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)
